4-(4-Nitrobenzyl)morpholine

Description

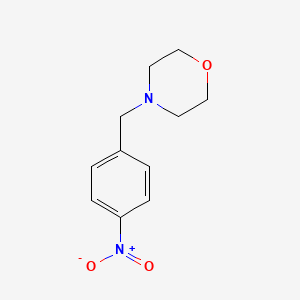

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTGXGBOYZAKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354811 | |

| Record name | 4-(4-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6425-46-3 | |

| Record name | 4-(4-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(4-Nitrobenzyl)morpholine (CAS 6425-46-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(4-Nitrobenzyl)morpholine, a key chemical intermediate in the synthesis of pharmacologically active compounds. The morpholine moiety is a well-established pharmacophore in drug discovery, particularly for oncology, with numerous derivatives targeting critical cell signaling pathways.[1] This document details the physicochemical properties, synthesis, and spectral characterization of this compound. While direct biological activity data for this specific compound is limited, this guide focuses on its pivotal role as a precursor for potent inhibitors of the PI3K/AKT/mTOR pathway, a central signaling cascade implicated in cancer cell growth, proliferation, and survival.[2] Detailed experimental protocols for its synthesis and representative biological assays are provided to enable its practical application in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 6425-46-3 | [3] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [3] |

| Molecular Weight | 222.24 g/mol | [3] |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 75-80 °C | |

| Boiling Point | 349.4 °C (Predicted) | N/A |

| Storage | 2-8 °C, protect from light | N/A |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While a complete dataset for the title compound is not publicly available, representative spectra from the compound and closely related analogs are presented.

2.2.1 ¹H NMR Spectroscopy

¹H NMR data for this compound has been reported. The spectrum is consistent with the proposed structure, showing characteristic signals for the morpholine and p-nitrobenzyl moieties.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 8.15-8.19 | Doublet (d, J=8.4 Hz) | 2H | Aromatic protons ortho to NO₂ | |

| 7.51-7.55 | Doublet (d, J=8.4 Hz) | 2H | Aromatic protons meta to NO₂ | |

| 3.70-3.74 | Triplet (t, J=4.6 Hz) | 4H | Morpholine -CH₂-O- | |

| 3.59 | Singlet (s) | 2H | Benzylic -CH₂- | |

| 2.44-2.48 | Triplet (t, J=4.4 Hz) | 4H | Morpholine -CH₂-N- |

2.2.2 Representative ¹³C NMR, IR, and Mass Spectra

No published ¹³C NMR, IR, or mass spectra for this compound could be located. However, data for the structurally similar compound 4-(2-fluoro-4-nitrophenyl)morpholine provides valuable reference points for expected spectral features.[4]

-

¹³C NMR (100 MHz, CDCl₃) of 4-(2-fluoro-4-nitrophenyl)morpholine: δ = 154.3, 151.8, 145.4, 120.9, 116.8, 112.6, 66.5 (2C), 49.8 (2C) ppm.[4] One would expect similar shifts for the morpholine carbons in the title compound, with the benzylic carbon appearing around 60-65 ppm and the aromatic carbons adjusted for the absence of fluorine.

-

IR (KBr) of 4-(2-fluoro-4-nitrophenyl)morpholine: 3432, 2925, 1739, 1604 (C=C aromatic), 1510-1530 (NO₂ asymmetric stretch), 1340-1350 (NO₂ symmetric stretch), 1242, 1115 (C-O-C stretch), 1050 cm⁻¹.[4] The key characteristic peaks for the title compound would be the strong nitro group absorbances and the C-O-C stretch of the morpholine ring.

-

HRMS (ESI) of 4-(2-fluoro-4-nitrophenyl)morpholine: [M+H]⁺ calculated for C₁₀H₁₂N₂O₃F: 227.0832, found: 227.0838.[4] For this compound, the expected [M+H]⁺ ion would be at m/z 223.1077.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a standard nucleophilic substitution reaction.

Synthetic Workflow

The general workflow involves the N-alkylation of morpholine with a suitable 4-nitrobenzyl halide.

References

- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide on 4-(4-Nitrobenzyl)morpholine (C11H14N2O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Nitrobenzyl)morpholine is a heterocyclic organic compound with the chemical formula C11H14N2O3. It is recognized as a key synthetic intermediate in the development of various bioactive molecules, particularly in the realm of anticancer drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural motifs are common in pharmacologically active agents. This guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a general synthesis approach, and its potential, though not yet fully elucidated, role in cancer research. This document aims to serve as a foundational resource for researchers interested in the exploration and application of this compound.

Introduction

Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, known to be integral components of numerous approved drugs. The morpholine ring can enhance the physicochemical properties of a molecule, such as its solubility and metabolic stability. The introduction of a 4-nitrobenzyl group to the morpholine core creates a molecule with potential for further chemical modification and diverse biological activities. Notably, derivatives of this compound have been investigated for their anticancer properties, suggesting that this core structure may serve as a valuable starting point for the design of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C11H14N2O3 | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in dichloromethane | [1] |

Table 1: Physicochemical Properties of this compound.

Synthesis

A generalized experimental workflow for this synthesis is outlined below.

General Experimental Protocol: Nucleophilic Substitution

-

Reaction Setup: To a solution of morpholine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base like potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 equivalents) is added.

-

Addition of Reagent: 4-Nitrobenzyl bromide or 4-nitrobenzyl chloride (1.0 equivalent) is added portion-wise to the stirred reaction mixture at room temperature.

-

Reaction Progression: The reaction mixture is then heated to a temperature ranging from 60 to 80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Biological Activity and Potential Applications

Anticancer Potential

While direct evidence and quantitative data for the anticancer activity of this compound are not available in the reviewed literature, its derivatives have been noted for their potential in this area.[1] The morpholine moiety is a common feature in a number of inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer.

It is hypothesized that this compound could serve as a scaffold for the development of PI3K/Akt pathway inhibitors. The morpholine oxygen can form a critical hydrogen bond in the ATP-binding pocket of PI3K, while the nitrobenzyl group can be further functionalized to enhance potency and selectivity.

Postulated Mechanism of Action

Based on the activity of other morpholine-containing anticancer agents, a hypothetical mechanism of action for derivatives of this compound could involve the inhibition of the PI3K/Akt signaling pathway. This inhibition would lead to a cascade of downstream effects, ultimately resulting in the induction of apoptosis (programmed cell death) in cancer cells.

References

In-Depth Technical Guide: 4-(4-Nitrobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Nitrobenzyl)morpholine, a key intermediate in organic synthesis with significant potential in the development of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates its role as a versatile building block for more complex molecules.

Core Physicochemical Data

The essential quantitative data for this compound and its closely related analogue, 4-(4-Nitrophenyl)morpholine, are summarized below. This allows for a clear comparison of their fundamental properties.

| Property | This compound | 4-(4-Nitrophenyl)morpholine |

| Molecular Weight | 222.24 g/mol [1] | 208.22 g/mol [2] |

| Molecular Formula | C₁₁H₁₄N₂O₃[1] | C₁₀H₁₂N₂O₃[2] |

| Melting Point | 79.6-80°C | 151 - 155 °C |

| Boiling Point | 349.4°C | Not specified |

| CAS Number | 6425-46-3 | 10389-51-2 |

Role in Synthetic Chemistry

This compound and its derivatives are valuable intermediates, particularly in the synthesis of bioactive compounds. The presence of the morpholine ring and the nitrobenzyl group allows for further functionalization, making it a crucial component in the construction of complex molecular architectures. Derivatives of this compound have been investigated for their potential anticancer activity.[1] The related compound, 4-(4-nitrophenyl)morpholine, is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[3]

The general workflow for the utilization of these compounds in synthetic chemistry is depicted below.

Experimental Protocols

Synthesis of 4-(4-Nitrophenyl)morpholine

A common and efficient method for the synthesis of 4-(4-nitrophenyl)morpholine is through the condensation of 4-chloronitrobenzene with morpholine.[3]

Materials:

-

4-chloronitrobenzene

-

Morpholine

-

Solvent (e.g., Dimethylformamide)

-

Base (optional, depending on the specific protocol)

Procedure:

-

In a reaction vessel, dissolve 4-chloronitrobenzene in a suitable solvent such as dimethylformamide.

-

Add morpholine to the solution. An excess of morpholine can be used to act as both a reactant and a base.

-

Heat the reaction mixture to a temperature between 90-95°C.

-

Maintain the temperature and stir the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and precipitate the product by adding water.

-

Filter the solid product, wash it with water, and dry it under a vacuum to obtain 4-(4-nitrophenyl)morpholine.

The synthesis workflow can be visualized as follows:

References

An In-depth Technical Guide to the Physical Properties of 4-(4-Nitrobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrobenzyl)morpholine is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its derivatives have been investigated for potential anticancer activities, making a thorough understanding of its physical and chemical properties crucial for its application in drug design, development, and synthesis.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in further chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Melting Point | 79.6-80 °C | |

| Boiling Point | 349.4 °C (Predicted) | |

| Appearance | Yellowish solid | [1] |

| Solubility | Data not readily available. Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the synthesis of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 4-nitrobenzyl bromide and morpholine.[2]

Materials:

-

4-Nitrobenzyl bromide

-

Morpholine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (C₂H₅OH)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

To a solution of 4-nitrobenzyl bromide (1 equivalent) in acetonitrile, add morpholine (1.2 equivalents) and anhydrous potassium carbonate (2 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with deionized water in a separatory funnel.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.[3][4][5][6][7]

Determination of Melting Point

The melting point of an organic solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of dry, purified this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.

-

Continue heating and record the temperature at which the entire solid has melted; this is the end of the melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.

Determination of Boiling Point (Predicted)

As the boiling point is predicted to be high, experimental determination requires specific equipment to prevent decomposition. The following is a general method for determining the boiling point of a high-boiling liquid.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat-stable liquid (e.g., silicone oil)

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) into the test tube.

-

Attach the test tube to a thermometer and immerse it in the heating bath.

-

Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

Determination of Solubility

A qualitative and quantitative understanding of a compound's solubility is vital for its application in various experimental and developmental stages.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Various solvents (e.g., water, ethanol, acetone, DMSO, chloroform)

Procedure for Qualitative Determination:

-

Add approximately 10 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution to determine if the solid has dissolved completely.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent.

Procedure for Quantitative Determination:

-

Prepare a saturated solution of this compound in a known volume of a specific solvent at a controlled temperature by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Take a known volume of the clear filtrate and evaporate the solvent completely under controlled conditions.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or mg/mL.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 3. prepchem.com [prepchem.com]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of 4-(4-Nitrobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 4-(4-Nitrobenzyl)morpholine, with a primary focus on its melting point. The information is compiled for professionals in research and development who utilize this compound as a key intermediate in the synthesis of novel therapeutic agents and other bioactive molecules.

Core Physicochemical Data

This compound, identified by CAS number 6425-46-3, is a crystalline solid at room temperature. Its molecular structure, consisting of a morpholine ring attached to a nitrophenyl group via a methylene bridge, is crucial to its reactivity and physical properties.

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference |

| Melting Point | 79.6-80 °C | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Boiling Point | 349.4 °C | [1] |

Experimental Protocol: Melting Point Determination

While the specific experimental protocol from the primary literature for the synthesis and characterization of this compound could not be retrieved in its entirety, a standard and widely accepted methodology for melting point determination is detailed below. This protocol is representative of the general procedure used in organic chemistry laboratories to obtain accurate melting point ranges.[2][3][4][5]

Objective: To determine the melting point range of a solid organic compound, such as this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed in a clean, dry mortar and finely ground into a powder. This ensures uniform heat distribution within the sample.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.

-

Approximate Melting Point Determination: A rapid heating rate is initially used to get a preliminary, approximate melting point range. This provides a target temperature range for a more precise measurement.

-

Accurate Melting Point Determination: The apparatus is allowed to cool to at least 10-15 °C below the approximate melting point. A new sample is then heated at a slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of a compound's melting point.

Caption: A workflow diagram illustrating the key stages of melting point determination.

Crystallographic Data

For professionals interested in the solid-state properties of this compound, crystallographic data has been reported. The compound crystallizes in a monoclinic system. A study published in the National Center for Biotechnology Information (NCBI) archives provides detailed information on its crystal structure, determined through X-ray analysis.[6] This information is invaluable for understanding intermolecular interactions and crystal packing, which can influence the compound's physical properties, including its melting point and solubility.

References

An In-depth Technical Guide to the Solubility of 4-(4-Nitrobenzyl)morpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Nitrobenzyl)morpholine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility, qualitative solubility predictions, and detailed experimental protocols for determining the solubility of this compound in various organic solvents.

Introduction to this compound

This compound is a morpholine derivative containing a nitrobenzyl group. Its chemical structure influences its physical and chemical properties, including its solubility in different solvents. Understanding its solubility is crucial for a variety of applications, including organic synthesis, purification, formulation, and in the development of pharmaceuticals and agrochemicals where it is used as an intermediate.[1]

Physical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Melting Point | 79.6-80 °C | [1] |

| Boiling Point | 349.4 °C | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a particular solvent.[2] This principle states that substances with similar polarities are more likely to be soluble in each other.

-

Polar Solvents: These solvents have large dipole moments and typically contain heteroatoms like oxygen or nitrogen (e.g., water, methanol, ethanol, acetone). They are effective at dissolving polar solutes.

-

Nonpolar Solvents: These solvents have low dipole moments and are composed primarily of carbon and hydrogen (e.g., hexane, toluene, benzene). They are effective at dissolving nonpolar solutes.

This compound possesses both polar (the nitro group and the morpholine ring with its oxygen and nitrogen atoms) and nonpolar (the benzyl group) characteristics. This amphiphilic nature suggests it will have varying degrees of solubility in a range of organic solvents.

Qualitative Solubility Predictions

Based on the structure of this compound, we can make the following qualitative predictions:

-

Good Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane. The synthesis of a related compound, 4-(4-nitrophenyl)morpholine, utilizes DMSO as a solvent and ethyl acetate for extraction, suggesting good solubility in these solvents. Another related compound, 4-(4-nitrophenyl)morpholine, is noted to be soluble in dimethylformamide.

-

Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and acetone. While the molecule can accept hydrogen bonds, it does not have a hydrogen bond donor, which might limit its solubility compared to more polar compounds.

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexane and toluene. The polar nitro and morpholine groups will hinder its dissolution in highly nonpolar media.

It is important to note that crystals of this compound suitable for X-ray analysis have been obtained by slow evaporation from a dichloromethane solution, indicating good solubility in this solvent.[3]

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 32.04 | 5.1 | Data not available | Data not available | |

| Ethanol | 46.07 | 4.3 | Data not available | Data not available | |

| Acetone | 58.08 | 5.1 | Data not available | Data not available | |

| Dichloromethane | 84.93 | 3.1 | Data not available | Data not available | |

| Ethyl Acetate | 88.11 | 4.4 | Data not available | Data not available | |

| Toluene | 92.14 | 2.4 | Data not available | Data not available | |

| Hexane | 86.18 | 0.1 | Data not available | Data not available | |

| Dimethylformamide | 73.09 | 6.4 | Data not available | Data not available | |

| Dimethyl Sulfoxide | 78.13 | 7.2 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, several established experimental methods can be employed. The choice of method often depends on the required accuracy, the amount of substance available, and the analytical instrumentation at hand.

This is a classical and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a fine-porosity filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until the solute is completely dry.

-

Weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent used) x 100

-

Solubility (mol/L) = (mass of dissolved solute / molecular weight of solute) / volume of solvent in Liters

-

Caption: Workflow for the Gravimetric Solubility Determination Method.

HPLC is a sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 5.1, step 1) to prepare a saturated solution.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject these standards into the HPLC and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Take an aliquot of the filtered supernatant from the saturated solution and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the original solvent.

-

Caption: Workflow for HPLC-Based Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not extensively documented, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The amphiphilic nature of the molecule suggests a varied solubility profile across different organic solvents. For researchers and professionals in drug development, the experimental determination of solubility using the methods outlined herein is a critical step for process optimization, formulation development, and ensuring the successful application of this versatile chemical intermediate.

References

Technical Guide: Spectral and Synthetic Profile of 4-(4-Nitrobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data and synthetic methodology for 4-(4-nitrobenzyl)morpholine, a key intermediate in the development of various pharmacologically active compounds. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide combines documented crystallographic information with predicted spectral data based on the compound's structure and analysis of analogous molecules.

Core Compound Information

| Property | Value | Reference |

| Chemical Name | This compound | |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 6425-46-3 | |

| Canonical SMILES | C1COCCN1CC2=CC=C(C=C2)--INVALID-LINK--[O-] |

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.15 | d | 2H | Aromatic CH (ortho to NO₂) | Expected downfield shift due to the strong electron-withdrawing effect of the nitro group. |

| ~7.50 | d | 2H | Aromatic CH (meta to NO₂) | |

| ~3.70 | t | 4H | -O-CH₂- (morpholine) | Typical chemical shift for protons adjacent to the oxygen in a morpholine ring. |

| ~3.60 | s | 2H | -N-CH₂-Ar (benzylic) | Singlet for the benzylic protons. |

| ~2.50 | t | 4H | -N-CH₂- (morpholine) | Typical chemical shift for protons adjacent to the nitrogen in a morpholine ring. |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~147 | Aromatic C-NO₂ | Quaternary carbon attached to the nitro group, significantly deshielded. |

| ~145 | Aromatic C-CH₂ | Quaternary aromatic carbon. |

| ~129 | Aromatic CH (meta to NO₂) | |

| ~124 | Aromatic CH (ortho to NO₂) | |

| ~67 | -O-CH₂- (morpholine) | Carbon adjacent to oxygen in the morpholine ring. |

| ~63 | -N-CH₂-Ar (benzylic) | Benzylic carbon. |

| ~54 | -N-CH₂- (morpholine) | Carbon adjacent to nitrogen in the morpholine ring. |

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Predicted Fragment Ion |

| 222.1 | [M]⁺ (Molecular Ion) |

| 136.0 | [M - C₄H₈NO]⁺ |

| 120.0 | [M - C₅H₁₀NO]⁺ |

| 86.1 | [C₄H₈NO]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2950-2800 | C-H stretch | Alkane |

| ~1595, ~1490 | C=C stretch | Aromatic Ring |

| ~1520, ~1345 | N-O asymmetric/symmetric stretch | Nitro Group |

| ~1115 | C-O-C stretch | Ether (Morpholine) |

| ~850 | C-H out-of-plane bend | p-disubstituted benzene |

Experimental Protocols

While the specific experimental details from the cited synthesis by Tsou et al. (2008) are not fully available, a general and reliable method for the synthesis of this compound is the nucleophilic substitution of a 4-nitrobenzyl halide with morpholine.

General Synthesis of this compound

Reaction:

4-Nitrobenzyl bromide + Morpholine → this compound + HBr

Materials:

-

4-Nitrobenzyl bromide

-

Morpholine (2 equivalents)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Sodium bicarbonate (or other suitable base)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-nitrobenzyl bromide in acetonitrile in a round-bottom flask.

-

Add morpholine (2 equivalents) to the solution at room temperature. The second equivalent of morpholine acts as a base to neutralize the HBr formed. Alternatively, one equivalent of morpholine and one equivalent of a non-nucleophilic base like sodium bicarbonate can be used.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity. The obtained spectral data should align with the predicted values in Tables 1-4.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and Characterization Workflow.

This guide provides a foundational understanding of the spectral and synthetic aspects of this compound for professionals in the field of drug development and chemical research. Further experimental work is encouraged to establish a definitive and comprehensive spectral library for this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(4-Nitrobenzyl)morpholine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-Nitrobenzyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document details the predicted spectral data, experimental protocols for acquiring such data, and the logical workflow involved in the process.

Introduction to this compound

This compound is an organic compound featuring a morpholine ring N-substituted with a 4-nitrobenzyl group. The morpholine moiety is a common scaffold in medicinal chemistry, and understanding the spectral characteristics of its derivatives is crucial for structural elucidation and quality control. NMR spectroscopy is a primary tool for the unambiguous determination of the chemical structure of such molecules in solution.[1]

Predicted NMR Spectral Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine ring and the 4-nitrobenzyl group. The protons on the morpholine ring adjacent to the oxygen atom are typically found at a lower field (higher ppm) than those adjacent to the nitrogen. The aromatic protons of the 4-nitrobenzyl group will exhibit a characteristic AA'BB' system due to the para-substitution.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (Aromatic) | ~ 8.2 | Doublet | 2H |

| H-3', H-5' (Aromatic) | ~ 7.5 | Doublet | 2H |

| H-7' (Benzylic CH₂) | ~ 3.6 | Singlet | 2H |

| H-2, H-6 (Morpholine, -O-CH₂-) | ~ 3.7 | Triplet | 4H |

| H-3, H-5 (Morpholine, -N-CH₂-) | ~ 2.5 | Triplet | 4H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The symmetry of the morpholine ring will result in two signals for its four carbon atoms. The carbons of the 4-nitrobenzyl group will have distinct chemical shifts influenced by the nitro group and the connection to the morpholine nitrogen.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4' (Aromatic, C-NO₂) | ~ 147 |

| C-1' (Aromatic, C-CH₂) | ~ 145 |

| C-2', C-6' (Aromatic) | ~ 129 |

| C-3', C-5' (Aromatic) | ~ 124 |

| C-2, C-6 (Morpholine, -O-CH₂-) | ~ 67 |

| C-7' (Benzylic CH₂) | ~ 62 |

| C-3, C-5 (Morpholine, -N-CH₂-) | ~ 53 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of ¹H and ¹³C NMR spectra for an organic compound such as this compound.

Sample Preparation

-

Compound Purity : Ensure the this compound sample is of high purity to avoid extraneous signals in the spectra. Purification can be achieved through techniques like recrystallization or column chromatography.

-

Solvent Selection : A suitable deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration : Prepare a solution with an appropriate concentration. For ¹H NMR, 5-10 mg of the compound in 0.6-0.7 mL of solvent is typical. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary.

-

Internal Standard : A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solution to provide a reference signal at 0.00 ppm.

-

Filtration and Transfer : To remove any particulate matter, the solution should be filtered through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Capping : The NMR tube should be securely capped to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Insertion and Locking : The sample tube is placed in a spinner and inserted into the magnet. The spectrometer's field frequency is then locked onto the deuterium signal of the solvent.

-

Shimming : The magnetic field homogeneity is optimized through a process called shimming to ensure sharp, well-resolved spectral lines. This can be done manually or automatically.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Number of Scans : 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is set to allow for the complete relaxation of protons between pulses.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

-

Relaxation Delay : A relaxation delay of 2 seconds is a common starting point.

-

Data Processing

-

Fourier Transform : The raw time-domain data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing : The spectrum is phased either manually or automatically to ensure all peaks are in the correct absorptive mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The spectrum is referenced by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

-

Integration : For ¹H NMR, the area under each signal is integrated to determine the relative number of protons it represents.

-

Peak Picking : The chemical shift for each peak in the spectrum is identified and tabulated.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

References

An In-depth Technical Guide to the FT-IR Spectrum of 4-(4-Nitrobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-(4-Nitrobenzyl)morpholine. This compound is of interest in medicinal chemistry and drug development due to the presence of the morpholine and p-nitrobenzyl moieties. The morpholine ring is a common scaffold in drug design, known for improving the pharmacokinetic properties of molecules. The nitrobenzyl group can be a key pharmacophore or a synthetic intermediate. Understanding the vibrational properties of this molecule is crucial for its identification, characterization, and quality control.

While an experimental FT-IR spectrum for this compound is not publicly available, a comprehensive prediction of its characteristic absorption bands can be made based on the well-established vibrational frequencies of its constituent functional groups. This guide presents this predicted spectral data, a detailed experimental protocol for acquiring the spectrum, and visual diagrams to illustrate key concepts and workflows.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its four key structural components: the p-substituted aromatic ring, the nitro group, the morpholine ring, and the methylene bridge. The following table summarizes the predicted quantitative data for the principal absorption bands.

| Wavenumber (cm⁻¹) | Expected Intensity | Functional Group | Vibrational Mode Assignment |

| 3120 - 3000 | Medium - Weak | Aromatic C-H | Stretching |

| 2980 - 2840 | Strong | Aliphatic C-H (Morpholine & Methylene) | Asymmetric and Symmetric Stretching |

| ~1605, ~1585, ~1500, ~1450 | Medium - Weak | Aromatic C=C | Ring Stretching |

| 1530 - 1500 | Strong | N-O (Nitro group) | Asymmetric Stretching[1][2] |

| 1470 - 1440 | Medium | C-H (Morpholine & Methylene) | Bending (Scissoring) |

| 1355 - 1335 | Strong | N-O (Nitro group) | Symmetric Stretching[1][2] |

| 1350 - 1250 | Medium - Strong | C-N (Morpholine) | Stretching |

| 1290 - 1250 | Medium | Aromatic C-N | Stretching |

| 1120 - 1080 | Strong | C-O-C (Morpholine) | Asymmetric Stretching |

| 860 - 840 | Strong | Aromatic C-H | Out-of-Plane Bending (p-disubstitution) |

| ~880 | Medium | C-N-C (Morpholine) | Bending |

Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for obtaining the FT-IR spectrum of a solid compound like this compound using the Potassium Bromide (KBr) pellet technique.

1. Instrumentation and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic press for pellet preparation

-

Agate mortar and pestle

-

Die set for pellet formation

-

Infrared lamp

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Spatula and weighing paper

2. Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the FT-IR grade KBr under an infrared lamp for at least 2 hours to remove any moisture, which can interfere with the spectrum.

-

In the agate mortar, grind approximately 1-2 mg of the this compound sample until a fine, uniform powder is obtained.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix the sample and KBr with the pestle, and then grind the mixture for several minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.

-

Transfer the mixture to the die set.

-

Place the die set in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

3. Data Acquisition:

-

Ensure the spectrometer's sample compartment is empty and clean.

-

Collect a background spectrum to account for atmospheric water and carbon dioxide.

-

Place the sample holder with the KBr pellet into the sample compartment.

-

Acquire the sample spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹. For a good signal-to-noise ratio, co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹.

4. Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

Visualization of Concepts

The following diagrams illustrate the logical workflow of the FT-IR analysis and the key vibrational modes of the this compound molecule.

Caption: Workflow for FT-IR analysis of a solid sample.

Caption: Key vibrational modes of this compound.

References

Mass Spectrometry Analysis of 4-(4-Nitrobenzyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(4-Nitrobenzyl)morpholine (C₁₁H₁₄N₂O₃, Molecular Weight: 222.24 g/mol ) is a synthetic organic compound that serves as a valuable building block in medicinal chemistry.[1] Its structural motif, combining a nitrobenzyl group with a morpholine ring, is found in various molecules investigated for their biological activities. Accurate characterization of this intermediate is crucial for ensuring the purity and identity of final drug candidates. Mass spectrometry is a primary analytical technique for this purpose, providing information on molecular weight and structural features through fragmentation analysis.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily dictated by the stability of the resulting fragment ions. The initial step is the formation of the molecular ion [M]•+ at m/z 222. The subsequent fragmentation is expected to be influenced by the nitrobenzyl and morpholine moieties.

A plausible fragmentation pathway is initiated by the cleavage of the C-N bond between the benzyl group and the morpholine nitrogen, or by fragmentation within the morpholine ring.

Key Predicted Fragments:

-

m/z 222 [M]•+: The molecular ion.

-

m/z 136: Loss of the morpholine ring, resulting in the stable 4-nitrobenzyl cation.

-

m/z 106: Further loss of NO₂ from the 4-nitrobenzyl cation.

-

m/z 100: Cleavage of the benzyl-nitrogen bond to form the morpholinomethyl cation.

-

m/z 86: The morpholine cation, resulting from cleavage of the bond between the methylene bridge and the morpholine nitrogen.

-

m/z 56: A common fragment from the morpholine ring, arising from the loss of ethylene oxide.

Tabulated Mass Spectrometry Data

While specific quantitative data for this compound is not available in the cited literature, the following table presents the observed fragments for the structurally related compound, 4-(4-nitrophenyl)morpholine , which lacks the benzylic CH₂ group. This data can serve as a reference for predicting the behavior of the target compound.

| Fragment of 4-(4-nitrophenyl)morpholine | m/z | Relative Abundance |

| Molecular Ion [M]•+ | 208 | High |

| [M - NO₂]•+ | 162 | Moderate |

| [M - Morpholine]•+ | 122 | Moderate |

| Morpholine Fragment | 86 | High |

| Phenyl cation | 77 | Low |

Data extrapolated from typical fragmentation of related compounds.

Experimental Protocols

A general protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

4.1. Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of 100 µg/mL.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter before injection.

4.2. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

Visualizations

Predicted Fragmentation Pathway

References

An In-depth Technical Guide on the Crystal Structure of 4-(4-Nitrobenzyl)morpholine

This guide provides a comprehensive overview of the crystal structure of 4-(4-Nitrobenzyl)morpholine, targeting researchers, scientists, and professionals in drug development. The document details the molecular geometry, intermolecular interactions, and the experimental procedures used for its structural determination.

Molecular Structure and Conformation

The compound this compound (C₁₁H₁₄N₂O₃) is a derivative of morpholine that holds significance as a key intermediate in the synthesis of potential anticancer drugs.[1] The molecular structure consists of a morpholine ring and a 4-nitrobenzyl group. In the crystalline state, the bond lengths and angles are within the normal ranges. A noteworthy feature of its conformation is the dihedral angle between the best planes of the phenyl and morpholino rings, which is 87.78 (10)°.[1]

Crystal Packing and Intermolecular Interactions

The stability of the crystal structure of this compound is attributed to a specific intermolecular interaction. An oxygen atom of the nitro group interacts with a neighboring benzene ring.[1] The distance between the nitro group's oxygen atom (O3) and the centroid of the adjacent benzene ring (Cg(1)) is 3.647 (2) Å.[1] It is important to note that no classical hydrogen bonds are observed in the crystal packing of this compound.[1]

Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₁H₁₄N₂O₃ |

| Formula Weight | 222.24 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.1371 (2) Å |

| b | 8.2535 (4) Å |

| c | 21.9867 (9) Å |

| α | 90° |

| β | 94.929 (3)° |

| γ | 90° |

| Volume | 1109.58 (8) ų |

| Z | 4 |

| Data Collection | |

| Diffractometer | Oxford Diffraction Xcalibur Eos |

| Measured Reflections | 6059 |

| Independent Reflections | 2264 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.044 |

| wR(F²) | 0.106 |

| Goodness-of-fit (S) | 1.04 |

Data sourced from Acta Crystallographica Section E[1]

Experimental Protocols

The experimental workflow for the determination of the crystal structure of this compound involves synthesis, crystallization, and X-ray diffraction analysis.

4.1. Synthesis

The synthesis of the title compound was carried out following a method similar to that described by Tsou et al. (2008).[1]

4.2. Crystallization

Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a dichloromethane solution of the synthesized compound at room temperature.[1]

4.3. X-ray Diffraction

A suitable single crystal was selected and mounted on an Oxford Diffraction Xcalibur Eos diffractometer. The crystallographic data were collected at 293 K using Mo Kα radiation (λ = 0.71073 Å).[1] The collected data underwent a multi-scan absorption correction using CrysAlis PRO.[1] The crystal structure was solved using the SHELXS97 program and refined with SHELXL97.[1] The molecular graphics were generated using OLEX2.[1] All hydrogen atoms were positioned geometrically and treated as riding on their parent atoms.[1]

Logical Relationship of Structural Features

The arrangement of molecules in the crystal lattice is a direct consequence of the interplay between molecular conformation and intermolecular forces.

References

Synthesis of 4-(4-Nitrophenyl)morpholine from 4-Chloronitrobenzene: A Technical Guide

Disclaimer: The direct reaction between 4-chloronitrobenzene and morpholine yields 4-(4-nitrophenyl)morpholine . This is distinct from 4-(4-nitrobenzyl)morpholine, which contains an additional methylene (-CH₂) group. This guide details the synthesis of the direct substitution product, 4-(4-nitrophenyl)morpholine, which is a key intermediate in the synthesis of pharmaceuticals like the anticoagulant rivaroxaban.[1][2]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis of 4-(4-nitrophenyl)morpholine.

Reaction Principle and Mechanism

The synthesis is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The potent electron-withdrawing effect of the nitro group (-NO₂) at the para position of the benzene ring activates the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack by the secondary amine of morpholine. The reaction is typically facilitated by heat and the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.

Experimental Protocols

The following protocol is a robust and high-yielding method adapted from established literature.[2][3]

Detailed Experimental Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add 4-chloronitrobenzene (31.5 g, 0.2 mol), morpholine (87 g, 1.0 mol), and sodium carbonate (12.7 g, 0.12 mol). The excess morpholine serves as both a reactant and a solvent.

-

Reaction Conditions: The reaction mixture is heated to 100°C with continuous stirring for a duration of 4.5 to 5 hours.[2][3]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material, 4-chloronitrobenzene.[2]

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Excess morpholine is removed under reduced pressure via vacuum distillation.[2]

-

The resulting residue is treated with 200 mL of water and stirred for approximately 20 minutes to precipitate the product.[3]

-

The yellow solid product is isolated by filtration.

-

The filter cake is washed thoroughly with water to remove any remaining impurities.[3]

-

-

Purification: The collected solid is dried under vacuum. This process typically yields 4-(4-nitrophenyl)morpholine with high purity, often negating the need for further purification methods like column chromatography.[1][2]

Data Presentation

The following tables summarize the quantitative data associated with this synthesis.

Table 1: Reactant and Product Data

| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) | Molar Quantity (mol) | Mass/Volume |

| 4-Chloronitrobenzene | Starting Material | C₆H₄ClNO₂ | 157.55 | 0.2 | 31.5 g |

| Morpholine | Nucleophile/Solvent | C₄H₉NO | 87.12 | 1.0 | 87 g |

| Sodium Carbonate | Base | Na₂CO₃ | 105.99 | 0.12 | 12.7 g |

| 4-(4-Nitrophenyl)morpholine | Product | C₁₀H₁₂N₂O₃ | 208.22 | Theoretical: 0.2 | Theoretical: 41.6 g |

Table 2: Reaction Parameters and Outcomes

| Parameter | Value | Reference |

| Reaction Temperature (°C) | 100 | [2][3] |

| Reaction Time (hours) | 4.5 - 5 | [2][3] |

| Molar Ratio (4-Chloronitrobenzene : Morpholine) | 1 : 5 | [2][3] |

| Reported Yield (%) | 98.5 | [3] |

| Reported Purity (HPLC, %) | 99.7 | [3] |

Table 3: Spectroscopic Data for 4-(4-Nitrophenyl)morpholine

| Analysis | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.15 (d, J=9.6Hz, 2H), 6.84 (d, J=9.2Hz, 2H), 3.87 (t, J=4.8Hz, 4H), 3.38 (t, J=4.8Hz, 4H) | [3] |

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.

Caption: Nucleophilic Aromatic Substitution Pathway.

Caption: Process Flow Diagram for Synthesis.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Nitrobenzyl)morpholine

This technical guide provides a comprehensive overview of the synthetic routes to 4-(4-Nitrobenzyl)morpholine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis.

Core Synthesis Mechanisms

The synthesis of this compound is primarily achieved through two principal mechanistic pathways: Nucleophilic Alkylation and Nucleophilic Aromatic Substitution. An alternative, though less commonly cited route, is Reductive Amination.

Nucleophilic Alkylation

This is a direct and widely employed method for the formation of the N-benzyl bond. The reaction proceeds via a classical SN2 mechanism where the nitrogen atom of morpholine, acting as a nucleophile, attacks the electrophilic benzylic carbon of a 4-nitrobenzyl halide (or a derivative with a suitable leaving group). The presence of a base is often required to neutralize the acid generated during the reaction.

Nucleophilic Aromatic Substitution (SNAr)

This mechanism is prevalent when starting from a p-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene.[2][3][4] The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by morpholine. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The halide ion is subsequently eliminated to yield the final product. The reaction is typically carried out at elevated temperatures and in the presence of a base.[3]

Reductive Amination

An alternative synthetic strategy involves the reductive amination of 4-nitrobenzaldehyde with morpholine.[5] This two-step, one-pot reaction begins with the formation of an iminium ion intermediate from the aldehyde and the secondary amine.[6][7] This intermediate is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the target tertiary amine.[6][8]

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthetic protocols.

| Synthesis Method | Starting Materials | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| SNAr | 4-Fluoronitrobenzene, Thiomorpholine | Triethylamine | Acetonitrile | 85 | 12 | 95 | [3] |

| SNAr | Aryl Halide, Morpholine | Pd/Nf-G, NaOtBu | DMSO | 110 | 12 | N/A | [9] |

| SNAr | p-Halonitrobenzene, Morpholine | N/A | N/A | 40-130 | 1-10 | N/A | [4] |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a similar synthesis of 4-(4-Nitrophenyl)thiomorpholine.[3]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, add morpholine (10 mmol) and triethylamine (50 mmol).

-

Reagent Addition: Dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile and add it to the flask.

-

Reaction Conditions: Stir the reaction mixture and heat to 85°C for 12 hours.

-

Workup: After cooling to room temperature, add 50 mL of deionized water to the mixture.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography.[9]

Protocol 2: Palladium-Catalyzed SNAr (Buchwald-Hartwig Amination)

This protocol describes a palladium-catalyzed cross-coupling reaction.[9]

-

Reaction Setup: To a reaction vessel, sequentially add the aryl halide (1.0 mmol), morpholine (1.0 mmol), sodium tert-butoxide (2.0 mmol), and 0.2 mol% of the Pd/Nf-G catalyst.

-

Solvent Addition: Add 1 mL of dimethyl sulfoxide (DMSO) to the vessel.

-

Reaction Conditions: Stir the reaction mixture at 110°C for 12 hours. Monitor the reaction progress by gas chromatography (GC).

-

Workup: Upon completion, cool the mixture to room temperature and extract with ethyl acetate.

-

Catalyst Recovery: The catalyst can be recovered by filtration, washed with ethanol, and dried for reuse.

-

Purification: Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the SNAr method.

References

- 1. This compound [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 5. 4-[2-(4-Nitrophenyl)ethyl]morpholine | 210158-20-6 | Benchchem [benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]

An In-depth Technical Guide to 4-(4-Nitrobenzyl)morpholine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Nitrobenzyl)morpholine, a key intermediate in the synthesis of various organic compounds, notably in the development of anticancer therapeutics. This document details the compound's discovery, historical development, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it visualizes the synthetic pathway and its role as a building block in pharmaceutical manufacturing.

Introduction

This compound is a heterocyclic organic compound characterized by a morpholine ring attached to a p-nitrobenzyl group. Its significance in medicinal chemistry stems from its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The presence of the nitro group allows for further chemical modifications, such as reduction to an amine, which opens up a wide range of possibilities for derivatization and the creation of novel drug candidates. This guide will delve into the scientific literature to provide a detailed account of this important synthetic building block.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting it may have emerged as a synthetic intermediate in broader research contexts without being the primary focus of early publications. However, its utility became more apparent with the advancement of medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.

A notable reference to its synthesis is found in the work of Tsou et al. in 2008, which is cited in subsequent publications as a method for its preparation.[1] The compound's importance is highlighted by its use as a key intermediate in the synthesis of anticancer drugs.[1] The morpholine moiety is a well-established pharmacophore in drug design, known to improve the pharmacokinetic properties of therapeutic agents.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][3] |

| Molecular Weight | 222.24 g/mol | [1][3] |

| Melting Point | 79.6-80 °C | [3] |

| Boiling Point | 349.4 °C | [3] |

| Appearance | Crystalline solid | [1] |

| Storage Temperature | 2-8 °C | [3] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. This analysis provides precise information on its three-dimensional structure, which is invaluable for understanding its reactivity and interactions.

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a | 6.1371(2) Å | [1] |

| b | 8.2535(4) Å | [1] |

| c | 21.9867(9) Å | [1] |

| β | 94.929(3)° | [1] |

| Volume | 1109.58(8) ų | [1] |

| Z | 4 | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol is based on the method referenced by Tsou et al. (2008).[1]

Synthesis of this compound

Reaction:

Caption: General synthesis of this compound.

Materials:

-

4-Nitrobenzyl bromide

-

Morpholine

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

A suitable solvent (e.g., acetonitrile or dimethylformamide)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzyl bromide (1 equivalent) in the chosen solvent.

-

Add morpholine (1.1 to 1.5 equivalents) to the solution.

-

Add the base (1.5 to 2 equivalents) to the reaction mixture.

-

Heat the mixture to a suitable temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

After cooling to room temperature, pour the reaction mixture into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Role in Drug Development

This compound serves as a critical building block in the synthesis of various pharmaceutical compounds, particularly in the field of oncology. Its utility lies in the ability to introduce a morpholine-containing side chain, which can enhance the solubility, metabolic stability, and target-binding affinity of the final drug molecule.

The nitro group on the benzyl ring is a key functional handle that is often reduced to an amino group in subsequent synthetic steps. This amino group can then be further functionalized, for example, by forming amide or urea linkages, to build more complex molecular architectures.

Synthetic Workflow in Anticancer Drug Development

The following diagram illustrates a generalized workflow where this compound is utilized as an intermediate in the synthesis of a hypothetical anticancer agent.

Caption: Role of this compound in drug synthesis.

This workflow highlights the transformation of the nitro group to a reactive amino group, which is then used to couple with another molecular fragment to produce the final active pharmaceutical ingredient.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. While its initial discovery is not well-defined, its modern application, particularly as a precursor for anticancer compounds, is well-established. The synthetic protocols for its preparation are straightforward, and its physicochemical properties are well-characterized. This guide provides researchers and drug development professionals with the core technical information required to effectively utilize this compound in their synthetic endeavors. Further research into novel applications of this and related morpholine derivatives will undoubtedly continue to contribute to the development of new therapeutic agents.

References

The Chemical Stability and Storage of 4-(4-Nitrobenzyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and storage of 4-(4-Nitrobenzyl)morpholine. Drawing upon available safety data, crystallographic studies, and established chemical principles of related compounds, this document outlines best practices for handling, storage, and stability assessment. It also proposes potential degradation pathways to aid in the development of analytical methods for purity and stability monitoring.

Chemical and Physical Properties

| Property | Data | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 222.24 g/mol | --INVALID-LINK-- |

| Appearance | Crystalline solid | Inferred from crystallographic data[1] |

| Crystal Structure | Monoclinic | [1] |

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity and purity of this compound. The following recommendations are based on safety data sheets for the compound and its structural analogs.[2][3][4][5]

Handling:

-

Minimize dust generation and accumulation.[2]

-

Use in a well-ventilated area or a chemical fume hood.[2][4]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

-

Do not breathe dust, vapor, mist, or gas.[2]

-

Keep away from heat, sparks, and open flames.[6]

Storage:

-

Protect from direct sunlight.

-

Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[7]

Chemical Stability

While specific kinetic data on the degradation of this compound is not extensively published, its stability can be inferred from the functional groups present in the molecule: the nitroaromatic ring, the benzylamine linkage, and the morpholine ring.

Solid-State Stability: A study of the crystal structure of this compound (C₁₁H₁₄N₂O₃) reveals intermolecular interactions that contribute to its stability in the solid state.[1] Specifically, an interaction between an oxygen atom of the nitro group and a neighboring benzene ring helps to stabilize the crystal packing.[1] This suggests that the compound, when stored as a dry solid under recommended conditions, should exhibit good shelf-life.